molecular formula C16H17N3O3S2 B2562412 (E)-N'-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide CAS No. 315235-47-3

(E)-N'-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide

Cat. No.: B2562412
CAS No.: 315235-47-3
M. Wt: 363.45
InChI Key: DHAZXZFRLMYCJJ-JLHYYAGUSA-N
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Description

(E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with a benzylidene substituent, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone core. This can be achieved through the reaction of a suitable aldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The benzylidene substituent is then introduced via a Knoevenagel condensation reaction, involving the reaction of the thiazolidinone with benzaldehyde in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the benzylidene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. The benzylidene substituent enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-acetyl-4-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-11(20)17-18-14(21)8-5-9-19-15(22)13(24-16(19)23)10-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,20)(H,18,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAZXZFRLMYCJJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NNC(=O)CCCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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